2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
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Overview
Description
2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid is a chemical compound with the molecular formula C13H9FN4O2 and a molecular weight of 272.23 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes and receptors in the body.
Mode of Action
It is known that similar compounds can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the activity of the target, which can result in various biological effects.
Biochemical Pathways
Similar compounds have been reported to affect various pathways, including those involved in antimicrobial, anti-inflammatory, and anticancer activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, and microbial growth.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability . This suggests that [7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been reported to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These effects suggest that [7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid may also have significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid. For instance, the synthesis of similar compounds has been reported to be influenced by reaction temperature . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially affect the action of [7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine . This intermediate is then reacted with ethyl acetoacetate to yield 4-fluorophenyl-1,2,4-triazole . The final step involves the cyclization of this intermediate with formamide to produce the desired compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogen substitution can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine-7-ones: These compounds share a similar core structure and have been studied for their antiviral properties.
Quinazolinone derivatives: These compounds also contain a triazolopyrimidine moiety and exhibit antimicrobial activity.
Uniqueness
2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O2/c14-9-3-1-8(2-4-9)10-5-6-15-13-16-11(7-12(19)20)17-18(10)13/h1-6H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUIFXPXRGHOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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